molecular formula C10H11ClN4O B6289603 6-Chloro-1-tetrahydropyran-2-yl-pyrazolo[3,4-b]pyrazine CAS No. 2611563-27-8

6-Chloro-1-tetrahydropyran-2-yl-pyrazolo[3,4-b]pyrazine

Cat. No. B6289603
CAS RN: 2611563-27-8
M. Wt: 238.67 g/mol
InChI Key: NOXKRPYMXVYWNI-UHFFFAOYSA-N
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Description

6-Chloro-1-tetrahydropyran-2-yl-pyrazolo[3,4-b]pyrazine is a chemical compound with the CAS Number: 2611563-27-8 . It has a molecular weight of 364.57 . The IUPAC name for this compound is 6-chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10ClIN4O/c11-6-5-13-8-9(12)15-16(10(8)14-6)7-3-1-2-4-17-7/h5,7H,1-4H2 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 364.57 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not found in the sources I retrieved.

Scientific Research Applications

Chemical Properties

“6-Chloro-1-tetrahydropyran-2-yl-pyrazolo[3,4-b]pyrazine” is a chemical compound with the CAS Number: 2215028-64-9 . It has a molecular weight of 364.57 .

Biological Evaluation as TRK Inhibitors

Pyrazolo[3,4-b]pyridine derivatives, which include “6-Chloro-1-tetrahydropyran-2-yl-pyrazolo[3,4-b]pyrazine”, have been evaluated for their inhibitory activities against Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer . A compound, C03, showed acceptable activity with an IC50 value of 56 nM and inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM .

Plasma Stability and Cytochrome P450 Inhibition

The compound C03, which is a derivative of “6-Chloro-1-tetrahydropyran-2-yl-pyrazolo[3,4-b]pyrazine”, has shown excellent plasma stability with a half-life greater than 289.1 minutes . It also showed low inhibitory activity to a panel of cytochrome P450 isoforms, except CYP2C9 .

Role in Heterocyclic Compounds

Nitrogen-containing heterocycles, such as pyrrolopyrazine, are employed in different applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules . “6-Chloro-1-tetrahydropyran-2-yl-pyrazolo[3,4-b]pyrazine” falls under this category.

Biomedical Applications of Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]pyridines, which include “6-Chloro-1-tetrahydropyran-2-yl-pyrazolo[3,4-b]pyrazine”, are one of the bicyclic heterocyclic compounds which are members of the family of pyrazolopyridines . These compounds have potential biomedical applications .

properties

IUPAC Name

6-chloro-1-(oxan-2-yl)pyrazolo[3,4-b]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN4O/c11-8-6-12-7-5-13-15(10(7)14-8)9-3-1-2-4-16-9/h5-6,9H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOXKRPYMXVYWNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=NC(=CN=C3C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-1-tetrahydropyran-2-YL-pyrazolo[3,4-B]pyrazine

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